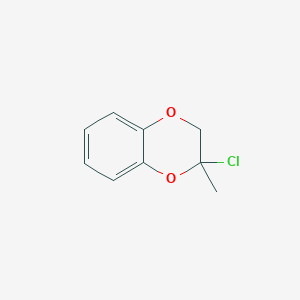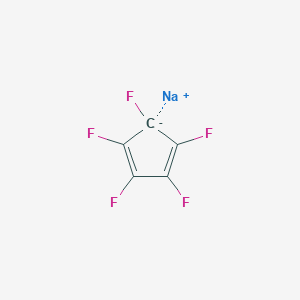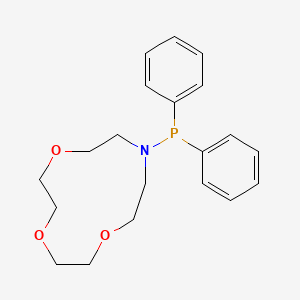
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is a complex organophosphorus compound known for its unique structure and versatile applications in various fields of science and industry. This compound features a phosphanyl group attached to a macrocyclic framework, which includes oxygen and nitrogen atoms, making it an interesting subject for research in coordination chemistry and catalysis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane typically involves the reaction of diphenylphosphine with a suitable macrocyclic precursor. One common method is the nucleophilic substitution reaction where diphenylphosphine reacts with a halogenated macrocycle under basic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation of the phosphine group.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for better control over reaction conditions and can lead to higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane can undergo various types of chemical reactions, including:
Oxidation: The phosphanyl group can be oxidized to form phosphine oxides.
Substitution: The compound can participate in substitution reactions where the phosphanyl group is replaced by other functional groups.
Coordination: It can form coordination complexes with transition metals, which are useful in catalysis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Substitution: Halogenated reagents and strong bases are often used.
Coordination: Transition metal salts such as palladium chloride or platinum chloride are used under inert conditions.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: Various substituted macrocyclic compounds.
Coordination: Metal-phosphine complexes.
Scientific Research Applications
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane largely depends on its ability to form coordination complexes with metals. These complexes can act as catalysts in various chemical reactions by stabilizing transition states and lowering activation energies. The molecular targets and pathways involved include the coordination sites on transition metals and the specific substrates involved in the catalytic processes .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(diphenylphosphanyl)butane: Another phosphine ligand with a different macrocyclic structure.
1,2-Bis(diphenylphosphanyl)ethane: A simpler phosphine ligand with a shorter chain.
4,6-Bis(diphenylphosphino)phenoxazine: A phosphine ligand with a phenoxazine core.
Uniqueness
10-(Diphenylphosphanyl)-1,4,7-trioxa-10-azacyclododecane is unique due to its macrocyclic structure, which provides multiple coordination sites and can form more stable and diverse complexes compared to simpler phosphine ligands. This makes it particularly useful in applications requiring high stability and specificity .
Properties
CAS No. |
90330-42-0 |
|---|---|
Molecular Formula |
C20H26NO3P |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
diphenyl(1,4,7-trioxa-10-azacyclododec-10-yl)phosphane |
InChI |
InChI=1S/C20H26NO3P/c1-3-7-19(8-4-1)25(20-9-5-2-6-10-20)21-11-13-22-15-17-24-18-16-23-14-12-21/h1-10H,11-18H2 |
InChI Key |
VFTPPXBJEZRHRZ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCOCCOCCN1P(C2=CC=CC=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


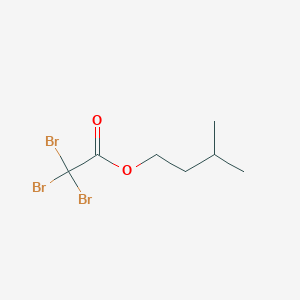
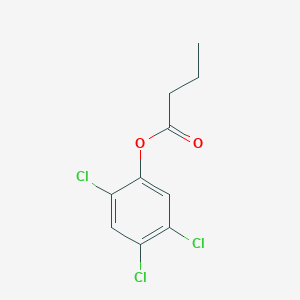
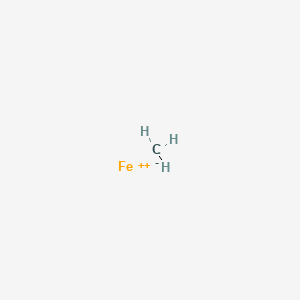


![2,5-Pyrrolidinedione, 1-[[[(triphenylmethyl)thio]acetyl]oxy]-](/img/structure/B14355997.png)
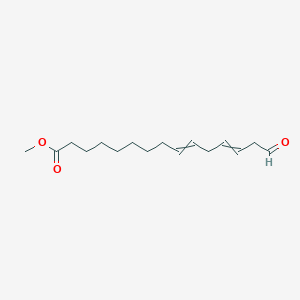
![[(4-Phenoxybutane-1-sulfonyl)methyl]benzene](/img/structure/B14356013.png)
![N-Methyl-N-[3-(7-nitroheptyl)phenyl]oct-7-enamide](/img/structure/B14356021.png)
![6-(Methylsulfanyl)-2-(trimethylsilyl)-5H-imidazo[1,2-b]pyrazole-7-carbonitrile](/img/structure/B14356030.png)
![(8-Formyl-8-methyl-1,4-dithiaspiro[4.5]decan-7-yl)acetic acid](/img/structure/B14356032.png)

